

Application of Ac-NH-(S,R,S)-AHPC in Degrading Specific Target Proteins

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Compound of Interest		
Compound Name:	Ac-NH-(S,R,S)-AHPC	
Cat. No.:	B15621491	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.

Ac-NH-(S,R,S)-AHPC is a key chemical moiety used in the synthesis of a class of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. As a derivative of the VHL ligand (S,R,S)-AHPC, it serves as a critical component for tethering to a ligand that binds the protein of interest, connected via a chemical linker. This document provides detailed application notes and experimental protocols for the use of PROTACs synthesized with **Ac-NH-(S,R,S)-AHPC** or its derivatives to degrade specific target proteins implicated in various diseases. The target proteins covered in this document include SMARCA2/4, BCR-ABL, AKT, and BET proteins.

Mechanism of Action

The fundamental mechanism of action for PROTACs incorporating **Ac-NH-(S,R,S)-AHPC** is the hijacking of the cell's natural protein disposal system, the ubiquitin-proteasome system. The

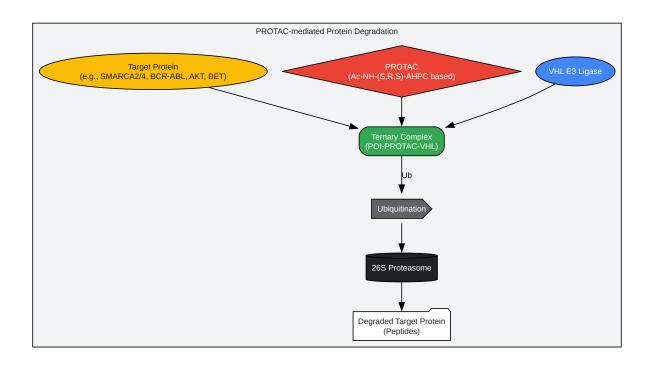


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PROTAC molecule facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.





PROTAC Mechanism of Action



Data Presentation: Quantitative Degradation Data

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following tables summarize the reported degradation data for various PROTACs targeting SMARCA2/4, BCR-ABL, AKT, and BET proteins, which can be synthesized using **Ac-NH-(S,R,S)-AHPC** or its derivatives as the VHL ligand.

Table 1: SMARCA2/4 Degradation

PROTAC Compound	Cell Line	Target	DC50 (nM)	Dmax (%)	Citation(s)
PROTAC SMARCA2/4- degrader-1	A549	SMARCA2/4	<100	>90	[1]
PROTAC SMARCA2/4- degrader-2	A549	SMARCA2/4	<100	>90	[2]
PROTAC SMARCA2/4- degrader-33	A549	SMARCA2/4	<100	>90	[3]
A947	SW1573	SMARCA2	0.039	96	
A947	SW1573	SMARCA4	1.1	92	_
ACBI2	NCI-H2009	SMARCA2	0.8	>95	_
ACBI2	NCI-H2009	SMARCA4	14	>95	_

Table 2: BCR-ABL Degradation



PROTAC Compound	Cell Line	Target	DC50 (nM)	Dmax (%)	Citation(s)
SIAIS178	K562	BCR-ABL	8.5	>90	[4]
GMB-475	K562	BCR-ABL	~1000	>90	[5]
Compound 30 (SIAIS100)	K562	BCR-ABL	2.7	91.2	[4]

Table 3: AKT Degradation

PROTAC Compound	Cell Line	Target	DC50 (nM)	Dmax (%)	Citation(s)
MS15 (compound 62)	SW620	T-AKT	23	~100	[6]
MS98	PC3	T-AKT	78	>90	[7]
MS170	LNCaP	T-AKT	32	>90	[7]
MS21	PC-3	AKT1	~50	~90	[8]
MS21	PC-3	AKT2	~100	~80	[8]
MS21	PC-3	AKT3	~200	~70	[8]

Table 4: BET Protein Degradation



PROTAC Compound	Cell Line	Target	DC50 (nM)	Dmax (%)	Citation(s)
SIM1	MV4;11	BRD2	0.7	>95	[9]
SIM1	MV4;11	BRD3	9.5	>95	[9]
SIM1	MV4;11	BRD4	1.2	>95	[9]
MZ1	MV4;11	BRD4	25	>90	[9]
ARV-771	HEL92.1.7	BETs	<1	>90	[10]

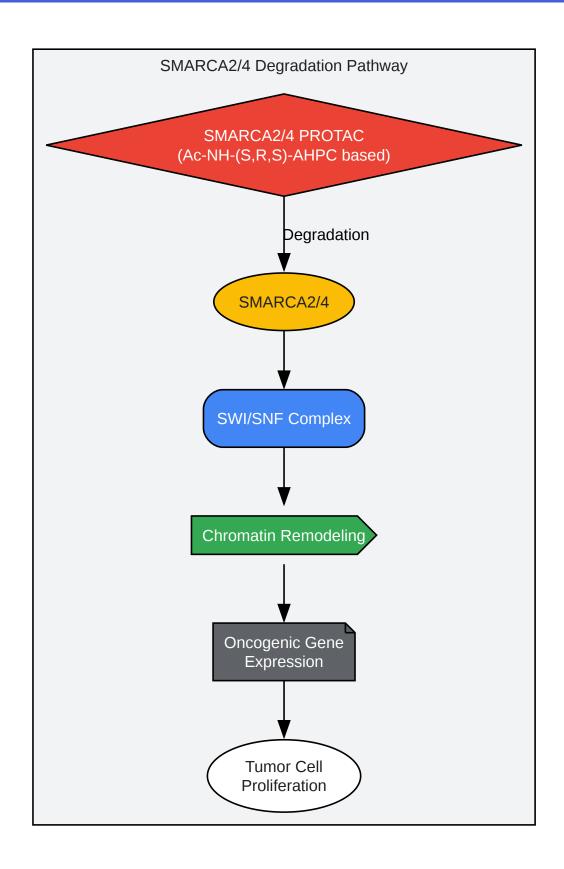
Signaling Pathways

The degradation of these target proteins has profound effects on cellular signaling pathways, which are often dysregulated in disease states.

SMARCA2/4 Signaling

SMARCA2 and SMARCA4 are ATPases of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[11][12] Degradation of SMARCA2/4 can lead to the suppression of oncogenic transcriptional programs.[13]





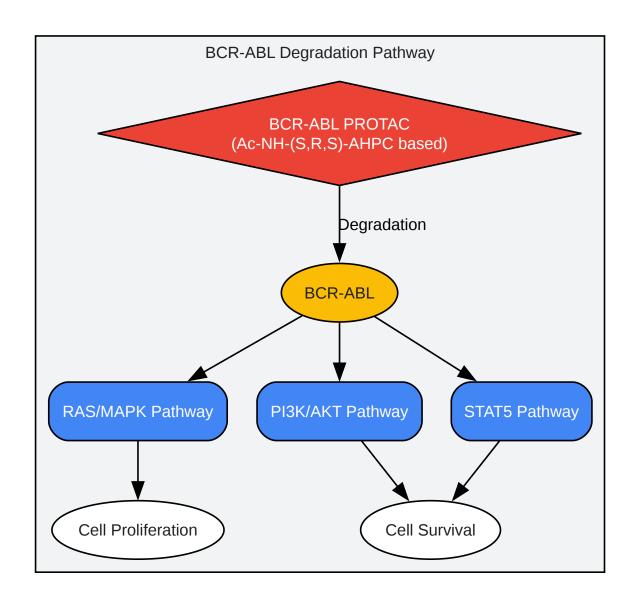
SMARCA2/4 Degradation Pathway



BCR-ABL Signaling

BCR-ABL is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Its degradation shuts down multiple downstream pro-survival and proliferative signaling pathways.[14][15][16]





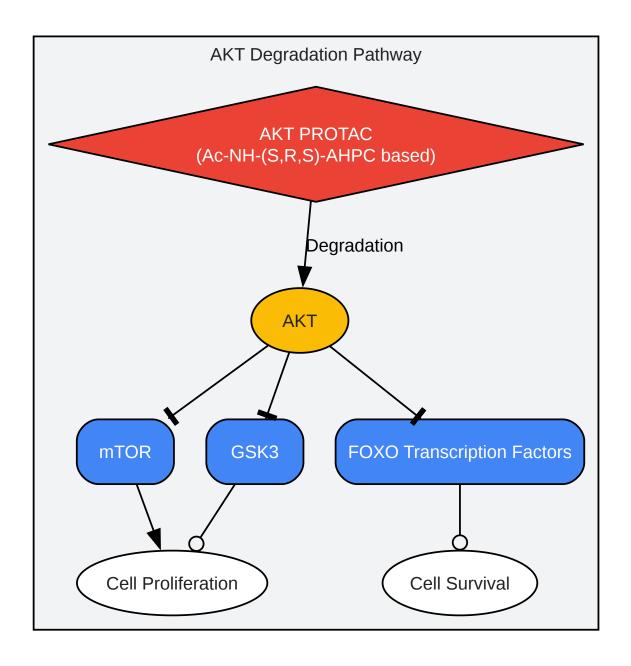
BCR-ABL Degradation Pathway



AKT Signaling

AKT is a central node in signaling pathways that regulate cell survival, proliferation, and metabolism. Degrading AKT can inhibit these processes in cancer cells.[17][18]





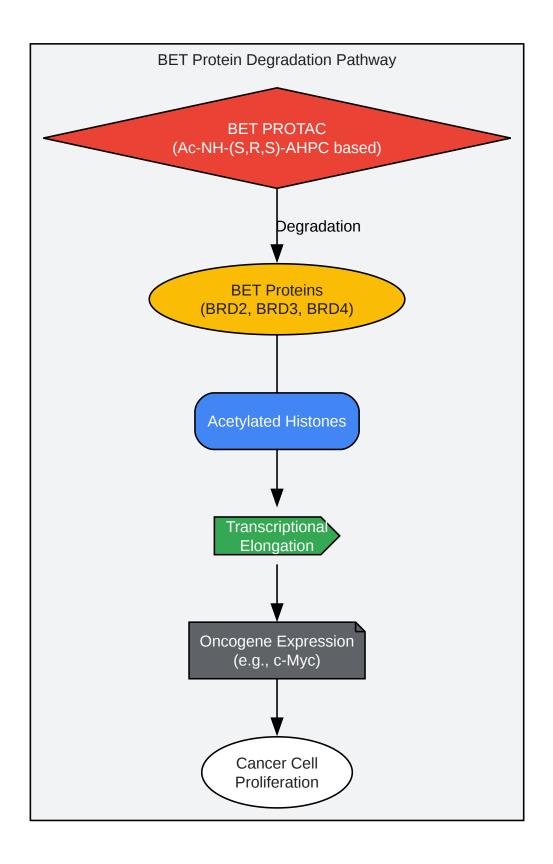
AKT Degradation Pathway



BET Protein Signaling

BET proteins (BRD2, BRD3, BRD4) are epigenetic readers that regulate the transcription of key oncogenes. Their degradation leads to the downregulation of these oncogenes and subsequent anti-cancer effects.[19][20]





BET Protein Degradation Pathway



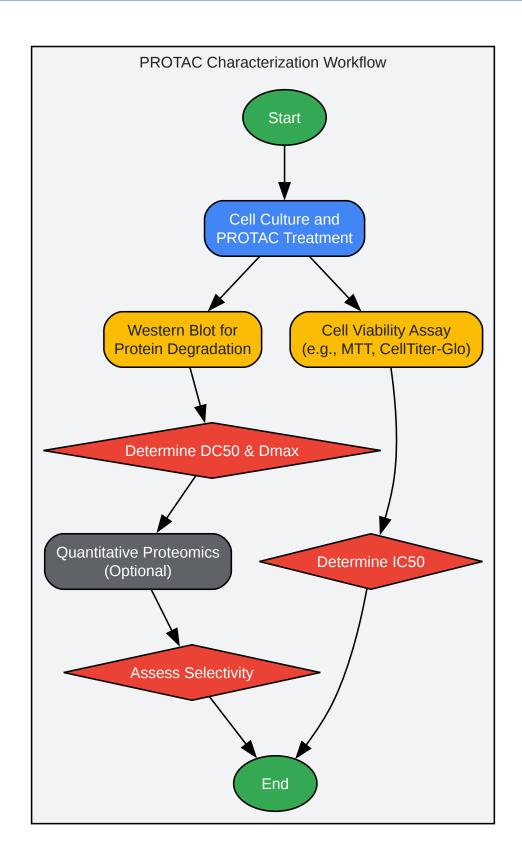


Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the activity of PROTACs synthesized using **Ac-NH-(S,R,S)-AHPC**.

Experimental Workflow for Characterizing a Novel PROTAC





PROTAC Characterization Workflow



Protocol 1: Cell Culture and PROTAC Treatment

- Cell Seeding: Seed the appropriate cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- PROTAC Preparation: Prepare a stock solution of the Ac-NH-(S,R,S)-AHPC-based
 PROTAC in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.
- Treatment: Treat the cells with the desired concentrations of the PROTAC. Include a vehicle control (DMSO only) for comparison.
- Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours) at 37°C in a 5% CO2 incubator.

Protocol 2: Western Blot for Protein Degradation

- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Sample Preparation: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.
- SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the target protein overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
- Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.



Analysis: Quantify the band intensities using densitometry software. Normalize the target
protein band intensity to the loading control. Calculate the percentage of protein remaining
relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC
concentration to determine the DC50 and Dmax.[21]

Protocol 3: Cell Viability Assay (MTT Assay)

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treatment: Treat the cells with a range of concentrations of the PROTAC for the desired duration (e.g., 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.

Protocol 4: Quantitative Proteomics (General Workflow)

- Sample Preparation:
 - Lyse cells treated with the PROTAC or vehicle control.
 - Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
 - Digest proteins into peptides using trypsin.
 - Label peptides with isobaric tags (e.g., TMT) for multiplexed analysis (optional).
 - Clean up the peptide samples using C18 solid-phase extraction.[22][23]
- LC-MS/MS Analysis:



- Separate the peptides by reverse-phase liquid chromatography.
- Analyze the eluted peptides by tandem mass spectrometry.
- Data Analysis:
 - Identify and quantify peptides and proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).
 - Perform statistical analysis to identify proteins that are significantly downregulated upon PROTAC treatment.

Conclusion

PROTACs synthesized using the VHL ligand **Ac-NH-(S,R,S)-AHPC** are powerful tools for inducing the degradation of a wide range of target proteins. The protocols and data presented in this document provide a comprehensive guide for researchers to design, execute, and interpret experiments aimed at characterizing the efficacy and mechanism of action of these novel therapeutic agents. By leveraging these methodologies, scientists can accelerate the development of new therapies for a multitude of diseases driven by protein dysregulation.

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